molecular formula C19H12BrN3OS B2622954 4-bromo-N-(4-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzamide CAS No. 863588-87-8

4-bromo-N-(4-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzamide

Cat. No. B2622954
CAS RN: 863588-87-8
M. Wt: 410.29
InChI Key: URIHTCJGRRRFMT-UHFFFAOYSA-N
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Description

“4-bromo-N-(4-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzamide” is a chemical compound that has been studied for its potential antimicrobial and antiproliferative properties . It is a derivative of thiazolo[5,4-b]pyridine, a heterocyclic compound that has been found to have various medicinal properties .


Synthesis Analysis

The synthesis of thiazolo[5,4-b]pyridine derivatives, such as “this compound”, involves several steps. These compounds are typically prepared from commercially available substances in moderate to good yields . The synthesis process is characterized by nuclear magnetic resonance (NMR) and high-resolution mass spectrometry (HRMS) analysis .


Molecular Structure Analysis

The molecular structure of “this compound” and its derivatives is confirmed by their physicochemical properties and spectroanalytical data, including NMR, IR, and elemental analysis .


Physical And Chemical Properties Analysis

The physical and chemical properties of “this compound” are characterized by their physicochemical properties and spectroanalytical data .

Scientific Research Applications

4-bromo-N-(4-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzamide has been extensively studied for its potential applications in various fields. In medicine, it has been shown to have anticancer properties by inhibiting the growth of cancer cells. In biochemistry, it has been used as a tool to study protein-protein interactions and to identify potential drug targets.

Advantages and Limitations for Lab Experiments

One of the advantages of using 4-bromo-N-(4-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzamide in lab experiments is its specificity for certain enzymes and proteins, which allows for targeted inhibition. However, its cytotoxic effects on cancer cells can also limit its use in certain experiments.

Future Directions

There are several potential future directions for research on 4-bromo-N-(4-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzamide. One direction is to further study its mechanisms of action and potential applications in medicine and biochemistry. Another direction is to develop more potent and selective inhibitors of CK2 and other proteins that are involved in cancer cell growth and proliferation. Additionally, the use of this compound in combination with other drugs or therapies could be explored to enhance its anticancer properties.

Synthesis Methods

The synthesis of 4-bromo-N-(4-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzamide involves the reaction of 4-bromoaniline, 2-aminothiazole, and 2-bromopyridine in the presence of a catalyst. The reaction proceeds through a series of steps, including coupling, oxidation, and cyclization, to yield the final product.

properties

IUPAC Name

4-bromo-N-[4-([1,3]thiazolo[5,4-b]pyridin-2-yl)phenyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H12BrN3OS/c20-14-7-3-12(4-8-14)17(24)22-15-9-5-13(6-10-15)18-23-16-2-1-11-21-19(16)25-18/h1-11H,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

URIHTCJGRRRFMT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(N=C1)SC(=N2)C3=CC=C(C=C3)NC(=O)C4=CC=C(C=C4)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H12BrN3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

410.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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